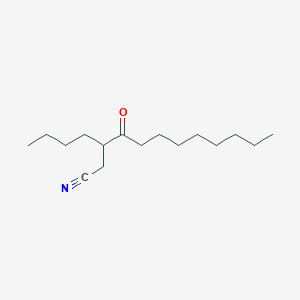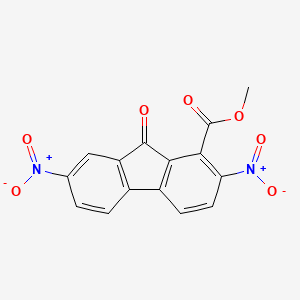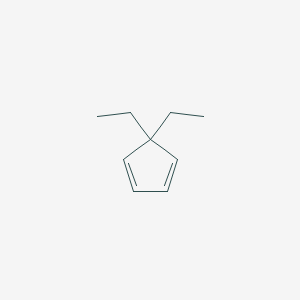
5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-ylpentan-2-one typically involves the reaction of morpholine with a suitable ketone, such as 2-pentanone, under acidic or basic conditions. The reaction proceeds through nucleophilic addition of the morpholine to the carbonyl group of the ketone, followed by dehydration to form the final product .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro derivative without over-nitration or decomposition of the phenol .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes, often using continuous flow reactors to maintain precise control over reaction conditions and ensure safety due to the explosive nature of the compound . The production of 5-Morpholin-4-ylpentan-2-one on an industrial scale would similarly involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Morpholin-4-ylpentan-2-one can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents for these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo electrophilic substitution reactions, such as nitration and halogenation, as well as reduction reactions to form aminophenols .
Major Products: The major products formed from the reactions of 5-Morpholin-4-ylpentan-2-one depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols . For 2,4,6-trinitrophenol, reduction typically results in the formation of 2,4,6-triaminophenol .
Aplicaciones Científicas De Investigación
5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol has potential applications in various scientific research fields. In chemistry, it can be used as a reagent for studying reaction mechanisms and kinetics. In biology, it may serve as a probe for investigating enzyme activities and protein interactions. In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities .
Mecanismo De Acción
The mechanism of action of 5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol involves interactions with molecular targets such as enzymes and receptors. The morpholine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the nitro groups in 2,4,6-trinitrophenol can participate in redox reactions and electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds:
- 2,4,6-Trinitrotoluene (TNT)
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness: 5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol is unique due to the combination of a morpholine derivative and a highly nitrated phenol. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
61025-48-7 |
|---|---|
Fórmula molecular |
C15H20N4O9 |
Peso molecular |
400.34 g/mol |
Nombre IUPAC |
5-morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H17NO2.C6H3N3O7/c1-9(11)3-2-4-10-5-7-12-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H2,1H3;1-2,10H |
Clave InChI |
JXTFKDYKTYUXEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCN1CCOCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)



